Hexylsilane is a primary alkylsilane characterized by a six-carbon aliphatic chain and three highly reactive silicon-hydride (Si-H) bonds. As a stable liquid at room temperature with a boiling point of 114 °C and a density of 0.721 g/mL, it serves as a potent reducing agent and a carbon-rich silicon precursor . In industrial and laboratory procurement, hexylsilane is primarily evaluated against tertiary silanes (like triethylsilane) for reduction workflows, and against shorter-chain primary silanes (like butylsilane) for chemical vapor deposition (CVD) applications [1]. Its core value proposition lies in its exceptional hydride density, favorable handling volatility, and the unique physical properties of its post-reaction by-products, which significantly streamline downstream purification compared to mainstream alternatives [2].
Substituting hexylsilane with its exact structural isomer, triethylsilane, fundamentally alters the stoichiometry and downstream processing of reduction reactions. While both share a molecular weight of 116.28 g/mol, triethylsilane provides only one reactive Si-H bond and generates volatile siloxane by-products that can co-distill with target organic molecules . Conversely, hexylsilane provides three Si-H bonds and forms non-volatile polymeric resins upon aqueous work-up, completely changing the purification paradigm [1]. Furthermore, replacing hexylsilane with shorter-chain primary silanes like butylsilane in vapor deposition workflows drastically increases vapor pressure and flammability risks, requiring specialized handling equipment that negates any raw material cost savings [2].
Hexylsilane and triethylsilane are exact isomers with identical molecular weights (116.28 g/mol), yet they exhibit vastly different reducing capacities . Hexylsilane possesses three reactive Si-H bonds per molecule, whereas triethylsilane possesses only one [1]. This structural difference translates to a 300% higher theoretical hydride equivalent capacity per gram for hexylsilane.
| Evidence Dimension | Hydride equivalents per unit mass |
| Target Compound Data | 3 Si-H bonds (MW 116.28 g/mol) |
| Comparator Or Baseline | Triethylsilane (1 Si-H bond, MW 116.28 g/mol) |
| Quantified Difference | 300% higher theoretical reducing capacity at the exact same molecular weight |
| Conditions | Stoichiometric reduction of organic substrates |
Drastically reduces the required mass and volume of the reducing agent, improving reactor throughput and procurement efficiency.
A major challenge in silane-mediated reductions is the removal of silanol and siloxane by-products. Triethylsilane generates triethylsilanol (BP 158 °C) and hexaethyldisiloxane (BP 233 °C), which often co-distill with low-to-medium boiling organic products . In contrast, the three Si-H bonds of hexylsilane cause it to form highly cross-linked, high-boiling polymeric silsesquioxane by-products upon aqueous work-up [1]. This shifts the by-product from a volatile liquid to a non-volatile residue.
| Evidence Dimension | By-product physical state after aqueous work-up |
| Target Compound Data | Forms non-volatile polymeric silsesquioxane resins |
| Comparator Or Baseline | Triethylsilane (forms distillable by-products like hexaethyldisiloxane, BP 233 °C) |
| Quantified Difference | Complete elimination of volatile siloxane by-products in the distillation range of typical organic targets |
| Conditions | Distillation-based product isolation following silane reduction |
Enables simple, chromatography-free distillation of volatile target products without siloxane contamination.
In the redox-initiated cationic polymerization of epoxides using dialkylphenacylsulfonium salts, the choice of silane reducing agent dictates the cure kinetics. Hexylsilane, being a sterically unhindered primary silane, initiates the polymerization with a very short induction period [1]. Under identical room-temperature conditions, triethylsilane exhibits a 'low order of reactivity,' failing to provide the rapid initiation required for fast-curing systems[1].
| Evidence Dimension | Polymerization induction period / Reactivity |
| Target Compound Data | Very short induction period |
| Comparator Or Baseline | Triethylsilane (low order of reactivity) |
| Quantified Difference | Significantly faster initiation of onium-salt-catalyzed polymerization |
| Conditions | Room-temperature reduction of dialkylphenacylsulfonium salts |
Allows formulators to achieve rapid ambient-temperature curing for advanced coatings and adhesives without excessive catalyst loading.
For vapor-phase surface modification and thin-film growth, precursor volatility must be balanced against handling safety. Short-chain primary silanes like butylsilane (BP 56 °C) are highly volatile and pose significant flammability risks, while methylsilane is a gas at room temperature . Hexylsilane offers a boiling point of 114 °C, making it a stable, easily handled liquid that still provides sufficient vapor pressure for ALD/CVD bubbler systems [1].
| Evidence Dimension | Vapor pressure and handling safety (Boiling Point) |
| Target Compound Data | BP 114 °C (stable liquid at RT) |
| Comparator Or Baseline | Butylsilane (BP 56 °C) |
| Quantified Difference | 58 °C higher boiling point, drastically reducing room-temperature vapor pressure and evaporative loss |
| Conditions | Precursor loading and delivery in ALD/CVD bubbler systems |
Provides a safer, easily handled liquid carbon-rich silicon source while maintaining sufficient vapor pressure for thin-film growth.
Ideal for large-scale reductions of esters, ketones, and imines where maximizing atom economy (via its 3 Si-H bonds) and minimizing reagent mass are critical procurement priorities [1].
The optimal reducing agent when the target product has a boiling point between 100 °C and 250 °C, as the non-volatile polymeric by-products of hexylsilane allow for pure product recovery via simple distillation [1].
Highly effective as a co-initiator in redox-initiated cationic polymerization formulations, providing rapid cure times for epoxides and vinyl monomers without the need for thermal activation [2].
Serves as a safe, liquid-phase precursor for the deposition of silicon carbide or carbonitride thin films, offering a superior handling profile compared to highly volatile short-chain alkylsilanes [3].
Flammable